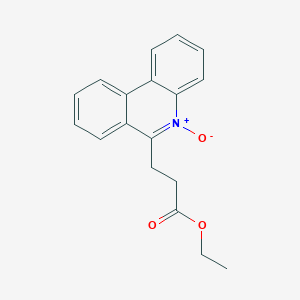
6-Phenanthridinepropanoic acid, ethyl ester, 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenanthridinepropanoic acid, ethyl ester, 5-oxide is a complex organic compound with a unique structure that includes a phenanthridine moiety, a propanoic acid ester, and an oxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenanthridinepropanoic acid, ethyl ester, 5-oxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Phenanthridine Core: The phenanthridine core can be synthesized through a cyclization reaction involving a biphenyl derivative and an appropriate nitrogen source.
Introduction of Propanoic Acid Ester: The propanoic acid ester group can be introduced via esterification reactions using ethyl alcohol and propanoic acid derivatives.
Oxidation: The final step involves the oxidation of the phenanthridine core to introduce the oxide group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenanthridinepropanoic acid, ethyl ester, 5-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the oxide group or other parts of the molecule.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Propriétés
Numéro CAS |
189949-13-1 |
|---|---|
Formule moléculaire |
C18H17NO3 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
ethyl 3-(5-oxidophenanthridin-5-ium-6-yl)propanoate |
InChI |
InChI=1S/C18H17NO3/c1-2-22-18(20)12-11-17-15-8-4-3-7-13(15)14-9-5-6-10-16(14)19(17)21/h3-10H,2,11-12H2,1H3 |
Clé InChI |
IXIQGYRKDZIEPT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=[N+](C2=CC=CC=C2C3=CC=CC=C31)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)

![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
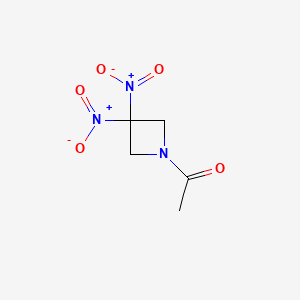
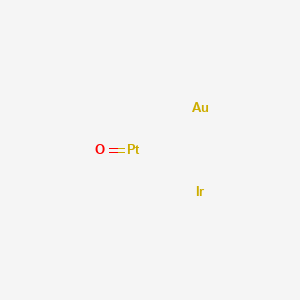
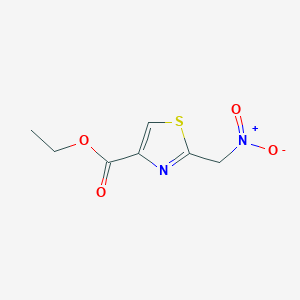
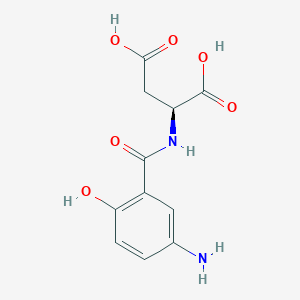
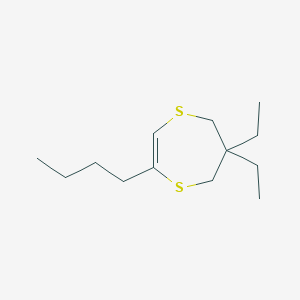
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)




![6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12568823.png)
